Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and the thiophene ring separately. The piperidine ring can be synthesized through a series of reactions involving amines and aldehydes, while the thiophene ring can be prepared via cyclization reactions involving sulfur-containing compounds.
Once the individual rings are prepared, they are coupled together using a sulfonamide linkage. This step often involves the use of sulfonyl chlorides and amines under basic conditions to form the sulfonamide bond. The final step involves esterification to introduce the carboxylate group, typically using phenol and a suitable esterification reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonamide group is known to interact with biological molecules through hydrogen bonding and electrostatic interactions, which can influence the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate can be compared with other compounds that feature similar structural motifs, such as:
Thiophene derivatives: Known for their electronic properties and used in organic electronics.
Piperidine derivatives: Commonly found in pharmaceuticals due to their biological activity.
Sulfonamides: Widely used in medicinal chemistry for their antibacterial properties.
The uniqueness of this compound lies in the combination of these structural elements, which can impart a unique set of chemical and biological properties.
Biological Activity
Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to a class of piperidine derivatives, characterized by the presence of a phenyl group and a sulfonamide moiety. Its molecular formula is C16H20N2O4S with a molecular weight of approximately 394.5 g/mol . The synthesis typically involves the reaction of piperidine derivatives with sulfonamide-containing precursors, which can be achieved through various methods such as nucleophilic substitution or coupling reactions .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including those similar to this compound. For instance, derivatives have shown significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent effects . The compound's sulfonamide group is believed to enhance its interaction with bacterial enzymes, thus inhibiting their growth.
Anticancer Properties
Research indicates that piperidine derivatives exhibit anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. In vitro studies have demonstrated that certain derivatives can significantly reduce cell viability in cancer cell lines such as MDA-MB-231 and HCT116 . The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring and the introduction of electron-withdrawing groups can enhance cytotoxicity .
Study 1: Antitumor Activity Evaluation
A study conducted by Da Silva et al. evaluated the antitumor effects of thiazolidinone derivatives, which share structural similarities with our compound. The study reported that specific derivatives exhibited potent antitumor activity against glioblastoma multiforme cells, demonstrating a decrease in cell viability and increased apoptosis markers . This highlights the potential for this compound in cancer therapeutics.
Study 2: Antimicrobial Efficacy
In another investigation, piperidine-based compounds were tested for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to this compound had MIC values ranging from 0.22 to 0.25 μg/mL, indicating strong bactericidal activity . This underscores the therapeutic potential of this class of compounds in treating bacterial infections.
Data Table: Summary of Biological Activities
Activity Type | Tested Compound | MIC (μg/mL) | Cell Line | Effect |
---|---|---|---|---|
Antimicrobial | This compound | 0.22 - 0.25 | Staphylococcus aureus | Bactericidal |
Antitumor | Thiazolidinone derivative | Not specified | MDA-MB-231, HCT116 | Cytotoxicity |
Properties
IUPAC Name |
phenyl 4-[[(5-methylthiophen-2-yl)sulfonylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-14-7-8-17(25-14)26(22,23)19-13-15-9-11-20(12-10-15)18(21)24-16-5-3-2-4-6-16/h2-8,15,19H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKANFCGGYWTLHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.